molecular formula C15H9Br2FN2O2S B3744838 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B3744838
M. Wt: 460.1 g/mol
InChI Key: UYGMLUHZVSHRLP-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Bromination: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with 3,5-dibromo-2-methoxybenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the bromine atoms, potentially leading to debromination.

    Substitution: The bromine atoms on the aromatic ring are susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Potential applications in drug discovery due to its structural similarity to bioactive benzamides. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic effects and mechanism of action in various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide: Lacks the fluoro group, which may affect its biological activity.

    3,5-dibromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Contains a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological properties.

Uniqueness

The presence of the fluoro group in 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide may enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2FN2O2S/c1-22-13-9(4-7(16)5-10(13)17)14(21)20-15-19-11-3-2-8(18)6-12(11)23-15/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMLUHZVSHRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 3
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 4
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 5
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 6
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

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